Acetyltrimethylsilane

Description

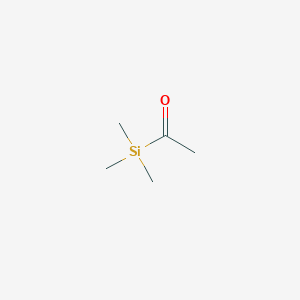

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-trimethylsilylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12OSi/c1-5(6)7(2,3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDWSDBFBCDPNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13411-48-8 | |

| Record name | Acetyltrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Acetyltrimethylsilane

Historical and Early Synthesis Routes

Early methods for synthesizing acetyltrimethylsilane often involved multiple steps and provided foundational pathways for accessing this class of compounds. These routes include oxidation of silylated alcohols, hydrolysis of dithiane derivatives, and silylation-hydrolysis of acetylating agents. orgsyn.org

One of the early strategies for preparing this compound involves the oxidation of its corresponding alcohol precursor, 1-trimethylsilylethanol. orgsyn.org This approach is a straightforward application of standard oxidation chemistry to a silicon-containing substrate. The general transformation relies on a suitable oxidizing agent to convert the secondary alcohol functionality into the target ketone (acylsilane). The availability of the starting alcohol, 1-trimethylsilylethanol, is a key factor in this route.

Reaction: Oxidation of 1-trimethylsilylethanol

Product: this compound

Significance: Demonstrates a classic alcohol-to-ketone oxidation strategy applied to organosilicon compounds.

Another established route involves the use of a protected acyl anion equivalent. Specifically, 2-methyl-2-trimethylsilyl-1,3-dithiane serves as a key intermediate. orgsyn.org Dithianes are widely used in organic synthesis to mask a carbonyl group's reactivity. enamine.net In this method, the dithiane is first silylated at the 2-position. Subsequent hydrolysis of this dithioacetal derivative unmasks the carbonyl group, yielding this compound. orgsyn.orgenamine.net This process is a reliable, though multi-step, method for generating the acylsilane. enamine.net

| Starting Material | Key Transformation | Final Product |

| 2-methyl-1,3-dithiane | Silylation followed by Hydrolysis | This compound |

The silylation of an activated acetyl group followed by hydrolysis represents another early synthetic pathway. orgsyn.org N-acetylimidazole, a well-known acetylating agent, can be silylated, and the resulting intermediate is then hydrolyzed to produce this compound. This strategy leverages the reactivity of acylimidazoles toward silylating agents. The subsequent hydrolysis step is crucial for liberating the final acylsilane product.

Modern and High-Yielding Synthetic Protocols

A significant advancement in acylsilane synthesis involves the lithiation of vinyl ethers. The lithiation of ethyl vinyl ether, followed by silylation with a suitable silicon electrophile (like chlorotrimethylsilane) and subsequent hydrolysis of the resulting silyl (B83357) enol ether, provides a pathway to this compound. orgsyn.orgrsc.org The acid-catalyzed hydrolysis of the vinyl ether intermediate is a critical step in forming the final acetaldehyde (B116499) product in related reactions. rsc.orgrsc.org This method represents a versatile approach to forming the core acylsilane structure.

A particularly effective and high-yielding modern method utilizes the deprotonation of methyl vinyl ether. orgsyn.org This approach, which overcomes hydrolysis challenges encountered in earlier studies, involves treating methyl vinyl ether with tert-butyllithium (B1211817) to generate 1-(methoxyvinyl)lithium. This lithium species serves as a potent nucleophilic acylation reagent. Its subsequent reaction with chlorotrimethylsilane (B32843) produces 1-(methoxyvinyl)trimethylsilane. The final step is a mild acidic hydrolysis of this intermediate, which proceeds efficiently to give this compound in high yields. orgsyn.org

| Step | Reagents | Intermediate/Product | Reported Yield |

| 1. Deprotonation | Methyl vinyl ether, tert-butyllithium | 1-(methoxyvinyl)lithium | - |

| 2. Silylation | Chlorotrimethylsilane | 1-(methoxyvinyl)trimethylsilane | - |

| 3. Hydrolysis | Acetone, Aqueous Hydrochloric Acid | This compound | 78–83% orgsyn.org |

Silylation of Acid Chlorides

The reaction of an acid chloride, specifically acetyl chloride, with a suitable silylating agent is a direct method for the preparation of this compound. This approach leverages the electrophilicity of the acyl carbon in the acid chloride and the nucleophilic character of the silicon atom in the silylating agent.

One prominent method involves the reaction of acetyl chloride with a silylzinc reagent. rsc.orgrameshrasappan.com Researchers have developed a method for the direct synthesis of silylzinc reagents from silyl iodides, which can then be coupled with in situ prepared acid chlorides. rsc.org This technique offers a practical route to a variety of acylsilanes, including this compound, with good tolerance for various functional groups. rsc.org The use of these solid silylzinc reagents, which can be prepared from silyl halides, is considered a more straightforward and economical strategy compared to methods involving pyrophoric silyllithium reagents. rsc.orgrameshrasappan.com The absence of lithium or magnesium salts in these reagents is also beneficial for the subsequent chemical processes. rsc.orgrameshrasappan.com

Another approach involves the reaction of acetyl chloride with a silyl-Grignard reagent. While the addition of Grignard reagents to acid chlorides is a known method for ketone synthesis, careful control of the reaction conditions is necessary to prevent the secondary reaction of the Grignard reagent with the newly formed this compound. organic-chemistry.org The use of bis[2-(N,N-dimethylamino)ethyl] ether has been shown to moderate the reactivity of Grignard reagents, enabling the selective formation of ketones from acid chlorides in high yields. organic-chemistry.org This principle can be applied to the synthesis of this compound.

Furthermore, the reaction can be performed using chlorotrimethylsilane and magnesium in a suitable solvent like tetrahydrofuran (B95107) (THF). In this in-situ generation of a Grignard-like reagent, magnesium reacts with chlorotrimethylsilane to form a reactive species that can then react with acetyl chloride.

The reaction conditions, including the choice of solvent, temperature, and catalyst, play a crucial role in the efficiency of these silylation reactions. For instance, in the silylzinc-mediated synthesis, nickel and copper catalysts have been successfully employed. rsc.orgrameshrasappan.com

Comparative Analysis of Synthetic Efficiency and Scalability

A comparative analysis of the different synthetic routes to this compound is essential for selecting the most appropriate method for a given application, considering factors like yield, cost of reagents, reaction conditions, and ease of scale-up.

| Synthetic Route | Key Reagents | Advantages | Disadvantages | Scalability |

| Silylation of Acid Chlorides | Acetyl chloride, Silylzinc reagent | High functional group tolerance, avoids pyrophoric reagents. rsc.orgrameshrasappan.com | May require multi-step preparation of the silylating agent. | Potentially scalable, especially with stable solid silylzinc reagents. rsc.orgrameshrasappan.com |

| Grignard Reagent Method | Acetyl chloride, (Trimethylsilyl)methylmagnesium chloride | Utilizes readily available Grignard reagents. | Risk of side reactions (double addition), requires strict anhydrous conditions. organic-chemistry.orgscielo.br | Scalable, but requires careful control of reaction parameters to maintain selectivity. nih.gov |

| Silyllithium Reagent Method | Acetyl chloride, Trimethylsilyllithium | Often leads to complex reaction mixtures and byproducts. scielo.br | Generally less scalable due to the pyrophoric nature of silyllithium reagents. |

Grignard Reagent Method: The Grignard-based synthesis is a classic and widely used method. However, its application in the synthesis of acylsilanes from acid chlorides can be complicated by the high reactivity of the Grignard reagent, which can lead to the formation of tertiary alcohol byproducts. scielo.br The use of reactivity-moderating agents can improve the selectivity for the desired ketone. organic-chemistry.org The scalability of Grignard reactions is well-established, but maintaining high selectivity on a larger scale can be challenging and may require careful process optimization. nih.gov

Mechanistic Investigations and Reactivity Profiles of Acetyltrimethylsilane

Role as an Acyl Anion Equivalent and Umpolung Reactivity

In typical carbonyl chemistry, the carbonyl carbon is electrophilic. However, the concept of "umpolung," or polarity inversion, allows for the reversal of this reactivity, enabling the carbonyl carbon to function as a nucleophile. nih.govchemicalbook.com Acetyltrimethylsilane is a prominent substrate for achieving this transformation, effectively serving as an "acyl anion equivalent." nih.govresearchgate.net An acyl anion is a synthon that would otherwise be difficult to generate directly.

The key to this umpolung reactivity is the Brook rearrangement , an intramolecular migration of a silicon group from a carbon atom to an oxygen atom. wikipedia.orgorganic-chemistry.org The process is initiated by the nucleophilic attack on the carbonyl carbon of this compound. This addition creates a tetrahedral alkoxide intermediate. In the presence of a base, this intermediate readily undergoes the Brook rearrangement. organic-chemistry.orgthieme-connect.de The driving force for this rearrangement is the formation of a strong silicon-oxygen bond. organic-chemistry.org

The rearrangement results in the transfer of the trimethylsilyl (B98337) group from the carbon to the oxygen, generating a new carbanion. This newly formed carbanion is a nucleophilic species, effectively behaving as an acyl anion. This transient species can then be trapped by various electrophiles, allowing for the formation of new carbon-carbon bonds at the original carbonyl position. This two-step sequence of nucleophilic addition followed by rearrangement is a cornerstone of acylsilane chemistry. thieme-connect.de

Table 1: Key Steps in Umpolung Reactivity of this compound

| Step | Description | Intermediate/Product |

|---|---|---|

| 1. Nucleophilic Addition | A nucleophile attacks the electrophilic carbonyl carbon. | Tetrahedral alkoxide |

| 2. Brook Rearrangement | The silyl (B83357) group migrates from carbon to the oxygen anion. | Carbanion (Acyl Anion Equivalent) & Silyl Ether |

| 3. Electrophilic Trap | The carbanion attacks an electrophile. | Final acylated product |

Nucleophilic and Electrophilic Pathways

This compound can undergo electrophilic substitution at the carbon atom bearing the silyl group. A notable example is its reaction with tellurium(IV) halides (TeCl₄, TeBr₄). sigmaaldrich.com In this reaction, the tellurium halide acts as the electrophile. The reaction proceeds to form cyclic organotellurium compounds known as 3-Methyl-5-(trimethylsilyl)-1,2-oxatellurol-1-ium halides. sigmaaldrich.com This transformation provides a synthetic route to novel heterocyclic systems containing tellurium.

While classic nucleophilic acyl substitution involves the displacement of a leaving group, the reaction of this compound with strong nucleophiles follows a different, more complex pathway involving nucleophilic addition followed by the aforementioned Brook rearrangement. wikipedia.org

When a nucleophile, such as an organolithium or Grignard reagent, adds to the carbonyl group of this compound, it forms an α-silyl alkoxide. organic-chemistry.org This intermediate then undergoes the wikipedia.orgthieme-connect.de-Brook rearrangement to form a silyl ether and a carbanion. organic-chemistry.org This carbanion can then be protonated or react with other electrophiles present in the reaction mixture. Therefore, this compound does not typically act as a simple acylating agent via a substitution mechanism but rather as a precursor to a nucleophilic acyl anion equivalent through an addition-rearrangement sequence.

Radical and Photochemical Reactivity

Upon photoirradiation, this compound, like other acylsilanes, undergoes a characteristic photochemical reaction known as the Norrish Type I cleavage. thieme-connect.degelest.com This reaction involves the homolytic cleavage of the bond between the carbonyl carbon and the silicon atom (the C-Si bond), which is the weakest bond adjacent to the carbonyl group. masterorganicchemistry.com

This α-cleavage results in the formation of two radical species: an acyl radical (CH₃CO•) and a trimethylsilyl radical ((CH₃)₃Si•). thieme-connect.dersc.org The formation of these radical intermediates opens up a distinct set of reaction pathways that are not accessible under thermal conditions. The efficiency of this cleavage can be influenced by the solvent, with polar solvents often favoring the Norrish Type I pathway over competing processes like the 1,2-Brook rearrangement. thieme-connect.de

Table 2: Primary Products of Norrish Type I Cleavage of this compound

| Reactant | Condition | Primary Radical Products |

|---|

The initial acyl and silyl radicals generated from the Norrish Type I cleavage can undergo several secondary reactions, leading to a variety of final products. The distribution of these products depends on the specific reaction conditions, such as the solvent and the presence of radical trapping agents. organic-chemistry.org

Possible fates of the radical intermediates include:

Decarbonylation: The acetyl radical can lose a molecule of carbon monoxide (CO) to form a methyl radical (CH₃•).

Radical Recombination: The initially formed radicals can recombine. For example, the trimethylsilyl radical and the methyl radical (from decarbonylation) can combine to form tetramethylsilane.

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from the solvent or other molecules in the reaction mixture.

Addition to Alkenes: In the presence of unsaturated compounds like alkenes, the silyl radical can add across the double bond. organic-chemistry.org

For instance, the photolysis of this compound in cyclohexane (B81311) can lead to the formation of products derived from the trapping of the intermediate radicals by the solvent. The study of these product distributions provides insight into the behavior and reactivity of the transient acyl and silyl radicals.

Rearrangement Reactions: The Brook Rearrangement in this compound Chemistry

The Brook rearrangement is a significant intramolecular reaction in organosilicon chemistry, involving the migration of a silyl group from a carbon atom to an oxygen atom. wikipedia.orgsynarchive.com In the context of this compound, this rearrangement is a key feature of its reactivity, particularly following nucleophilic addition to its carbonyl group. scielo.br The reaction is typically initiated under basic conditions and is driven by the thermodynamic stability of the resulting silicon-oxygen bond, which is significantly stronger than the silicon-carbon bond being broken. gelest.comorganic-chemistry.org

The mechanism for the Brook rearrangement of this compound begins with the nucleophilic attack on the electrophilic carbonyl carbon. This initial step forms a tetrahedral intermediate, an α-silyl alkoxide. wikipedia.orgthieme-connect.de This alkoxide is the crucial precursor for the subsequent silyl migration. The rearrangement itself proceeds through a cyclic, pentacoordinate silicon transition state. wikipedia.orgreddit.com In this transition state, the silicon atom is simultaneously bonded to the original carbon, the migrating oxygen, and its three methyl groups. wikipedia.org

The key steps in the base-catalyzed Brook rearrangement initiated by a nucleophile (Nu⁻) on this compound are summarized below:

Nucleophilic Addition: A nucleophile attacks the carbonyl carbon of this compound.

Alkoxide Formation: A tetrahedral α-silyl alkoxide intermediate is formed.

Silyl Migration: The trimethylsilyl group migrates from the carbon to the oxygen via a pentacoordinate silicon transition state.

Carbanion Formation: A new carbanion is formed on the α-carbon.

Protonation: The carbanion is protonated to give the final silyl enol ether product.

Impact of Substituent Electronic and Steric Effects on Reactivity

The reactivity of this compound, particularly in the context of the Brook rearrangement, is profoundly influenced by both electronic and steric effects. These factors can affect the initial nucleophilic attack on the carbonyl group and the subsequent rate-determining silyl migration step. gelest.comlibretexts.org

Electronic Effects:

The electronic nature of the substituents on the carbon atom of the α-silyl alkoxide intermediate plays a crucial role in determining the rate of the Brook rearrangement. gelest.com The rearrangement proceeds through a carbanionic intermediate, and any substituent that can stabilize this negative charge will facilitate the reaction. organic-chemistry.org

Electron-Withdrawing Groups (EWGs): When electron-withdrawing groups (such as phenyl or other anion-stabilizing groups) are attached to the carbonyl carbon, they stabilize the resulting carbanion intermediate through inductive or resonance effects. scielo.br This stabilization lowers the activation energy for the rearrangement, thereby increasing the reaction rate. gelest.com For example, the Brook rearrangement is commonly observed in aroylsilanes because the aromatic ring provides significant stabilization for the carbanion. scielo.br

Electron-Donating Groups (EDGs): Conversely, electron-donating groups (such as alkyl groups) destabilize the carbanion intermediate. gelest.com This destabilization increases the activation energy and slows down the rate of the silyl migration. In the case of this compound, the methyl group of the acetyl moiety is an electron-donating group, which makes the carbanion less stable compared to systems with EWGs. gelest.com

The influence of substituents has been investigated through studies such as Hammett plots, which correlate reaction rates with substituent electronic parameters, supporting the development of negative charge in the transition state. wikipedia.orgnih.gov

| Substituent on Carbonyl (R in R-CO-SiMe₃) | Electronic Effect | Carbanion Stability | Relative Rate of Brook Rearrangement |

|---|---|---|---|

| Phenyl (C₆H₅) | Electron-Withdrawing (by resonance) | High | Fast |

| Methyl (CH₃) | Electron-Donating (by induction) | Low | Slow |

Steric Effects:

Steric hindrance affects both the initial nucleophilic attack and the intramolecular silyl migration.

On the Silyl Group: The steric bulk of the substituents on the silicon atom directly impacts the rate of the migration itself. The rearrangement involves a transition state where the silicon atom becomes pentacoordinate, which is sensitive to crowding. alfa-chemistry.com Increasing the size of the alkyl groups on the silicon atom increases steric hindrance in this transition state, thus decreasing the rate of migration. alfa-chemistry.com For this compound, the trimethylsilyl (TMS) group is relatively small, allowing for a faster migration compared to bulkier silyl groups like triethylsilyl (TES) or tert-butyldimethylsilyl (TBDMS). alfa-chemistry.com

| Silyl Group | Relative Steric Bulk | Relative Rate of Migration |

|---|---|---|

| -Si(CH₃)₃ (TMS) | Low | Fastest |

| -Si(CH₂CH₃)₃ (TES) | Medium | Intermediate |

| -Si(CH₃)₂(C(CH₃)₃) (TBDMS) | High | Slow |

| -Si(CH(CH₃)₂)₃ (TIPS) | Very High | Slowest |

Spectroscopic and Structural Elucidation Techniques for Acetyltrimethylsilane

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the structure of acetyltrimethylsilane and for monitoring its chemical transformations.

Proton (¹H) NMR spectroscopy is instrumental in both confirming the structure of this compound and for real-time monitoring of reactions in which it is a reactant or product. The ¹H NMR spectrum of this compound is characterized by two distinct signals. The nine equivalent protons of the trimethylsilyl (B98337) (TMS) group typically appear as a sharp singlet at a high field, generally around 0.2 ppm. The three protons of the acetyl group appear as another singlet further downfield, typically in the range of 2.1-2.3 ppm, due to the deshielding effect of the adjacent carbonyl group.

The clear separation and sharp singlet nature of these peaks make ¹H NMR an excellent tool for reaction monitoring. For instance, in reactions involving the modification of the acetyl group, the disappearance of the singlet at ~2.2 ppm and the appearance of new signals can be quantitatively followed over time to determine reaction kinetics and endpoints. Similarly, in syntheses where the trimethylsilyl group is introduced, the emergence of the characteristic high-field singlet serves as a clear indicator of product formation. The integration of these signals provides the relative number of protons, confirming the stoichiometry of the product.

| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -Si(CH₃)₃ | ~0.2 | Singlet | 9H |

| -C(O)CH₃ | ~2.2 | Singlet | 3H |

Carbon-13 (¹³C) NMR spectroscopy provides crucial information about the carbon skeleton of this compound. The carbonyl carbon of the acetyl group is highly deshielded and appears at a characteristic downfield chemical shift, typically in the range of 200-210 ppm. This distinct signal is a clear identifier of the ketone functionality. The carbon of the methyl group in the acetyl moiety resonates at a much higher field, generally between 30-40 ppm.

The carbon atoms of the trimethylsilyl group are also readily identified, typically appearing as a single resonance near 0 ppm. The direct silicon-carbon bond of the carbonyl group (Si-C=O) is also observable in the spectrum, with a chemical shift that reflects the unique electronic environment created by the adjacent silicon and carbonyl functionalities.

| Carbon Environment | Typical Chemical Shift (δ, ppm) |

|---|---|

| -C(O)CH₃ | 200 - 210 |

| -C(O)CH₃ | 30 - 40 |

| -Si(CH₃)₃ | ~0 |

While not directly applicable to this compound itself, organotellurium derivatives can be synthesized from it, for example, through reactions involving its enolate. For these derivatives, ¹²⁵Te NMR spectroscopy and X-ray Photoelectron Spectroscopy (XPS) are powerful analytical tools.

¹²⁵Te NMR provides a wide chemical shift range, making it highly sensitive to the electronic environment of the tellurium atom. The chemical shift of the tellurium nucleus is influenced by its oxidation state, the nature of the substituents, and the geometry of the complex. elsevier.comhuji.ac.iliaea.org For instance, in organotellurium compounds derived from this compound, changes in the coordination sphere of the tellurium atom would result in significant shifts in the ¹²⁵Te NMR spectrum, allowing for the characterization of different structural isomers or reaction intermediates.

XPS provides information about the elemental composition and the electronic state of the elements within the molecule. For organotellurium derivatives of this compound, the Te(3d) binding energies would be indicative of the oxidation state of the tellurium atom (e.g., Te(II) vs. Te(IV)). elsevier.com Furthermore, changes in the binding energies of other elements like oxygen and silicon upon formation of the organotellurium compound can provide insights into intramolecular interactions, such as the formation of coordinate bonds. elsevier.com

| Technique | Parameter | Typical Information Yielded |

|---|---|---|

| ¹²⁵Te NMR | Chemical Shift (δ, ppm) | Oxidation state, coordination environment, and substituent effects on the Te atom. huji.ac.iliaea.org |

| XPS | Te(3d) Binding Energy (eV) | Determination of the oxidation state of tellurium (e.g., Te(II) or Te(IV)). elsevier.com |

Vibrational Spectroscopy (Infrared) for Carbonyl Group Characterization and Electronic Effects

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound, with a particular focus on the carbonyl group. The C=O stretching vibration in ketones gives rise to a strong, sharp absorption band in the IR spectrum. libretexts.orgorgchemboulder.com For typical aliphatic ketones, this band appears in the range of 1715-1725 cm⁻¹. pg.edu.pl

In this compound, the trimethylsilyl group attached to the carbonyl carbon influences the electronic distribution within the C=O bond. The silicon atom is less electronegative than carbon and can act as an electron-donating group through hyperconjugation and inductive effects. This electron donation to the carbonyl group slightly weakens the C=O double bond, resulting in a shift of the stretching frequency to a lower wavenumber compared to a typical dialkyl ketone. The characteristic C=O stretching frequency for this compound is observed around 1645-1655 cm⁻¹. This significant shift provides clear evidence of the electronic influence of the trimethylsilyl group.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Carbonyl) | Stretching | 1645 - 1655 | Strong |

| Si-CH₃ | Rocking/Bending | ~1250 and ~840 | Strong |

Electronic Spectroscopy (UV-Vis) for Conjugation and Excited States

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Carbonyl compounds like this compound exhibit characteristic electronic transitions. The most relevant for this compound is the n→π* transition, which involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group. libretexts.orguzh.ch This transition is typically weak and occurs at longer wavelengths. For simple ketones, the λmax for the n→π* transition is usually in the range of 270-300 nm. libretexts.org

This compound also displays a more intense π→π* transition at shorter wavelengths, typically below 200 nm, which involves the promotion of an electron from the π bonding orbital to the π* antibonding orbital of the carbonyl group. uzh.chlumenlearning.com The position of the n→π* absorption is sensitive to the electronic environment of the carbonyl group. The electron-donating nature of the trimethylsilyl group can influence the energies of the n and π* orbitals, potentially causing a shift in the absorption maximum compared to simple alkyl ketones. Studying these transitions provides insight into the electronic structure of the molecule and the nature of its excited states.

| Electronic Transition | Typical λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|

| n→π | 270 - 300 | Low |

| π→π | <200 | High |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern. In electron ionization (EI) mass spectrometry, the molecular ion (M⁺) peak is expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound.

The fragmentation of this compound is dominated by cleavages adjacent to the silicon atom and the carbonyl group. A prominent fragmentation pathway is the loss of a methyl radical from the trimethylsilyl group, resulting in a stable silicon-containing cation at [M-15]⁺. Another characteristic fragmentation is the cleavage of the bond between the carbonyl carbon and the trimethylsilyl group, leading to the formation of the acetyl cation (CH₃CO⁺) at m/z 43 and the trimethylsilyl cation ((CH₃)₃Si⁺) at m/z 73. The trimethylsilyl cation is often a very abundant peak in the mass spectra of trimethylsilyl compounds. nih.govsci-hub.se The analysis of these fragment ions allows for the unambiguous identification of the acetyl and trimethylsilyl moieties within the molecule.

| m/z | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 116 | [CH₃C(O)Si(CH₃)₃]⁺ | Molecular Ion (M⁺) |

| 101 | [CH₃C(O)Si(CH₃)₂]⁺ | Loss of a methyl radical (-CH₃) |

| 73 | [(CH₃)₃Si]⁺ | Cleavage of the C-Si bond |

| 43 | [CH₃CO]⁺ | Cleavage of the C-Si bond |

Gas Chromatography for Purity and Product Analysis

Gas chromatography (GC) is a cornerstone analytical technique for assessing the purity of this compound and for monitoring its formation or consumption during chemical reactions. This method separates volatile compounds in a mixture, allowing for both qualitative and quantitative analysis.

When analyzing this compound, the choice of GC column is critical. Due to the compound's chemical nature, capillary columns with non-polar or mid-polar stationary phases are typically employed. Common stationary phases that are suitable for the analysis of organosilicon compounds include those with a 5% diphenyl and 95% dimethylpolysiloxane composition.

Flame Ionization Detection (FID) is a common detection method for this compound analysis, offering high sensitivity to organic compounds. For more detailed structural information and definitive identification, Mass Spectrometry (MS) is often coupled with GC (GC-MS). This combination allows for the fragmentation analysis of the eluted compounds, providing a unique mass spectrum that acts as a chemical fingerprint for this compound.

The purity of an this compound sample can be determined by analyzing the resulting chromatogram. The area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. The percentage of purity is calculated by dividing the peak area of this compound by the total peak area of all components (excluding the solvent peak) and multiplying by 100.

In a typical research setting, the GC analysis of a synthesized batch of this compound might involve the parameters outlined in the following table.

Table 1: Illustrative GC Parameters for this compound Analysis

| Parameter | Value |

| Instrument | Gas Chromatograph with FID |

| Column | Capillary column (e.g., HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C |

| Oven Program | Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, hold for 5 minutes |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

Detailed research findings would typically present the retention time of this compound under specific chromatographic conditions. For instance, in a study monitoring the progress of a reaction to synthesize this compound, GC analysis would be performed on aliquots taken from the reaction mixture at different time intervals. The resulting chromatograms would show the appearance and increase of the this compound peak, and the decrease of the starting material peaks.

The table below illustrates hypothetical results from a purity analysis of three different batches of this compound.

Table 2: Purity Analysis of this compound Batches by GC-FID

| Batch Number | Retention Time of this compound (min) | Peak Area of this compound | Total Peak Area (excluding solvent) | Calculated Purity (%) |

| ATMS-001 | 8.54 | 1,254,000 | 1,280,000 | 98.0 |

| ATMS-002 | 8.55 | 1,350,000 | 1,365,000 | 98.9 |

| ATMS-003 | 8.54 | 1,190,000 | 1,225,000 | 97.1 |

These findings would demonstrate the consistency of the retention time as a qualitative identifier for this compound and the variation in purity across different production batches. Such data is crucial for quality control in both research and industrial applications.

Computational and Theoretical Chemistry Studies of Acetyltrimethylsilane

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic environment and bonding characteristics of acetyltrimethylsilane. These theoretical approaches provide a detailed picture of how the silicon atom influences the adjacent acetyl group.

Density Functional Theory (DFT) has been a important tool in elucidating the reaction mechanisms involving this compound. A key aspect of its reactivity is the "umpolung" or reversal of polarity of the carbonyl carbon. smolecule.com DFT calculations help to explain this phenomenon by analyzing the electronic structure. The electron-donating nature of the trimethylsilyl (B98337) group stabilizes negative charge density at the carbonyl carbon, making it nucleophilic rather than electrophilic. smolecule.com

DFT studies have been applied to investigate various reactions, including palladium-catalyzed cross-coupling reactions of this compound with aryl bromides. smolecule.com These calculations can model the reaction pathways and predict the effect of different substituents on the reactivity, noting that electron-withdrawing groups on the aryl bromide generally lead to higher reactivity. smolecule.com Furthermore, DFT has been used to study the nucleophilic addition of reagents to the carbonyl group, which can initiate rearrangements like the Brook rearrangement. nih.gov

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have been employed to analyze reaction pathways of organosilicon compounds, including rearrangements related to this compound. For instance, the thermal rearrangement of trimethylsilylsilylene, a related silicon compound, has been studied using ab initio methods to map out the reaction pathways and determine the structures and energies of various intermediates and transition states. researchgate.net These types of calculations are crucial for understanding complex reaction landscapes, such as those involving intramolecular migrations of silyl (B83357) groups, which are characteristic of acylsilane chemistry. The widely recognized Brook rearrangement, a silyl migration from carbon to oxygen, is a key reaction pathway for acylsilanes. wikipedia.orgorganic-chemistry.org Ab initio calculations can provide a detailed mechanistic understanding of such rearrangements. researchgate.net

Modeling of Reaction Mechanisms and Transition States

Computational modeling is essential for visualizing and quantifying the energetic details of reaction mechanisms, including the identification of fleeting transition states.

Computational studies on reactions involving this compound have provided valuable data on energy profiles and activation barriers. For example, the formation of siloxycarbene from this compound, which can then participate in cyclopropanation reactions, has been modeled. These calculations show that the transition states for these reactions have activation energies in the range of 11.1 to 11.6 kcal/mol. smolecule.com The stereochemistry of the resulting cyclopropane (B1198618) intermediates is also influenced by energetic factors, with the trans-diastereomer being favored by 2.0 kcal/mol due to lower steric repulsion. smolecule.com

Understanding these energy barriers is critical for predicting reaction feasibility and outcomes. For instance, in the competition between the Brook rearrangement and other reaction pathways, the relative activation energies will determine the major product. wayne.edu

The investigation of transient intermediates and adducts is a key application of computational chemistry in understanding the reactions of this compound. The Brook rearrangement, for example, proceeds through an intermediate pentavalent silicon species. organic-chemistry.org Computational methods can be used to model the structure and stability of such intermediates.

Experimental evidence for the existence of reactive intermediates like siloxycarbenes is supported by trapping studies, and computational modeling helps to rationalize the observed reactivity. smolecule.com For instance, calculations can explain why the rate of siloxycarbene reverting to the acylsilane can be faster than its reaction with certain trapping agents. smolecule.com

Theoretical Insights into Substituent Effects and Spectroscopic Properties

Theoretical calculations offer powerful predictive capabilities for understanding how structural modifications affect molecular properties and for interpreting spectroscopic data.

The electronic nature of substituents can significantly influence the reactivity of organosilicon compounds. researchgate.net Computational analyses allow for a systematic study of these substituent effects. For this compound, the electron-donating trimethylsilyl group is paramount to its characteristic umpolung reactivity. smolecule.com Theoretical studies can quantify the impact of modifying the substituents on the silicon atom or the acetyl group on the electronic structure and, consequently, the reaction pathways and rates. For instance, in cross-coupling reactions, the electronic properties of the coupling partner have a predictable effect on the reaction yield. smolecule.com

Computational methods are also widely used to predict and interpret the spectroscopic properties of molecules, including this compound.

Interactive Data Table: Calculated Spectroscopic Data for this compound Analogs

| Compound Family | Spectroscopic Property | Theoretical Method | Predicted Values |

|---|---|---|---|

| Organosilicon Compounds | 29Si NMR Chemical Shift | DFT (GIAO) | Dependent on substituents and level of theory rsc.orgnih.gov |

| Trimethylsilyl Compounds | 1H NMR Chemical Shift | DFT | Chemical shifts are influenced by the electronic environment libretexts.org |

| Acylsilanes | IR Carbonyl Stretch (νC=O) | DFT | Typically observed at lower frequencies compared to analogous ketones wayne.edu |

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for silicon-containing compounds have become a valuable tool. rsc.orgnih.gov DFT-based methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict 1H, 13C, and 29Si NMR spectra. nih.gov These calculations help in the assignment of experimental spectra and in understanding how the electronic structure around the silicon nucleus is influenced by the molecular environment.

Similarly, theoretical vibrational spectroscopy can predict the infrared (IR) and Raman spectra of molecules like this compound. researchgate.net A characteristic feature of acylsilanes is the lower stretching frequency of the carbonyl group in their IR spectra compared to typical ketones, a phenomenon that can be explained by computational analysis of the electronic effects of the silicon atom. wayne.edu Anharmonic calculations can provide even more accurate predictions of vibrational frequencies. nasa.gov

Inductive and Resonance Effects of the Trimethylsilyl Group

The trimethylsilyl (TMS) group, when bonded to a carbonyl carbon as in this compound, exerts a nuanced electronic influence that is a combination of inductive and resonance (or hyperconjugative) effects. Theoretical calculations on related organosilicon compounds help to dissect these contributions.

The silicon atom is less electronegative than carbon, which results in the Si-C bond being polarized with a partial positive charge on silicon and a partial negative charge on the carbon. This polarization suggests that the trimethylsilyl group can act as an inductive electron donor. This +I effect would be expected to increase the electron density on the carbonyl carbon.

However, the more significant electronic interaction is often considered to be hyperconjugation. This involves the interaction of the electrons in the C-Si σ-bonds with the π-system of the carbonyl group. Specifically, the σ electrons of the C-Si bonds can delocalize into the low-lying π* antibonding orbital of the C=O group. This σ(C-Si) → π*(C=O) interaction is a form of negative hyperconjugation and results in the trimethylsilyl group acting as a net electron-withdrawing group in this context. This effect weakens the C=O bond and influences the reactivity of the carbonyl group. Some studies also consider the possibility of d-orbital participation from silicon in bonding, although the extent of this is a subject of ongoing discussion.

Due to the lack of specific computational studies focused solely on the inductive and resonance effects in this compound in the available literature, a detailed quantitative breakdown is not possible. However, the general consensus from studies on α-silyl ketones is that the hyperconjugative electron-withdrawing effect is a dominant factor in determining the electronic properties of the carbonyl group.

Table 1: Summary of Electronic Effects of the Trimethylsilyl Group in α-Silyl Ketones

| Effect | Description | Consequence for this compound (Predicted) |

| Inductive Effect (+I) | Silicon is less electronegative than carbon, leading to electron donation through the σ-bond framework. | Slight increase in electron density at the carbonyl carbon. |

| Hyperconjugation (σ-π) | Interaction of the C-Si σ-bonding orbitals with the C=O π antibonding orbital. | Electron withdrawal from the carbonyl group, weakening of the C=O bond. |

Note: This table is based on general principles of organosilicon chemistry; specific calculated values for this compound are not available in the reviewed literature.

Steric Effects and Conformational Analysis

The trimethylsilyl group is sterically demanding due to the presence of three methyl groups attached to the silicon atom. This steric bulk plays a crucial role in determining the conformational preferences and reactivity of this compound.

Conformational analysis of this compound focuses on the rotation around the Si-C(O) single bond. Theoretical calculations would typically be employed to determine the rotational energy profile and identify the stable conformers. The key dihedral angle to consider is that between one of the Si-CH₃ bonds and the C=O bond.

It is generally expected that the most stable conformation would seek to minimize steric repulsion between the bulky trimethylsilyl group and the methyl group of the acetyl moiety. Computational studies on analogous acyclic α-silyl ketones suggest that the preferred conformation is one where the carbonyl group is staggered with respect to the C-Si bonds.

A critical aspect of the conformational analysis is the determination of the rotational barrier around the Si-C(O) bond. This barrier provides insight into the flexibility of the molecule. Due to the steric hindrance of the trimethylsilyl group, a significant rotational barrier would be anticipated.

Unfortunately, specific computational studies providing the rotational barrier and the relative energies of different conformers of this compound could not be located in the surveyed literature. Therefore, a quantitative data table on this aspect cannot be provided.

Table 2: Predicted Conformational Data for this compound

| Parameter | Predicted Value/Information |

| Most Stable Conformer | Likely a staggered conformation to minimize steric interactions. |

| Rotational Barrier (Si-C(O)) | Expected to be significant due to the steric bulk of the trimethylsilyl group. |

Note: The information in this table is based on predictions from general steric principles and studies of similar molecules, as specific computational data for this compound was not found.

Applications of Acetyltrimethylsilane in Advanced Organic Synthesis

Reagent in Carbon-Carbon Bond Formation

The utility of acetyltrimethylsilane as a precursor for carbon-carbon bond formation is a cornerstone of its application in organic synthesis. It functions as a stable and effective acyl anion equivalent, among other roles, facilitating the construction of diverse molecular frameworks.

While palladium-catalyzed C-H bond activation and electrocyclization reactions are established methods for synthesizing 9,10-dihydrophenanthrene (B48381) scaffolds, the specific application of this compound as a direct reagent in this transformation via a C-C insertion pathway is not extensively documented in readily available scientific literature. espublisher.com The synthesis of these structures typically involves intramolecular cyclization or cross-coupling reactions of pre-functionalized precursors. nih.govnih.gov

A novel and efficient methodology for the synthesis of unsymmetrical biaryls employs this compound as a key reagent. nih.gov In this process, this compound serves as a source of a carbanion that induces a ring transformation of 2H-pyran-2-ones. acs.org The reaction proceeds under mild, base-catalyzed conditions, typically using powdered potassium hydroxide (B78521) (KOH) in dry dimethylformamide (DMF) at room temperature. acs.org

The significance of this reaction lies in its ability to construct an aromatic ring from the lactone ring of the 2H-pyran-2-one. This is achieved through the insertion of a two-carbon unit derived from the -CH2CO fragment of the this compound enolate. acs.org The proposed mechanism involves the initial addition of the enolate of this compound to the C-6 position of the pyran-2-one, followed by an intramolecular cyclization. acs.org This method avoids the need for expensive transition-metal catalysts often required for C-C bond-forming reactions. acs.org

Table 1: Synthesis of Unsymmetrical Biaryls from 2H-Pyran-2-ones

| Entry | 2H-Pyran-2-one Substituent (R) | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenyl | 5-Methyl-[1,1'-biphenyl]-4-carbonitrile | 75 |

| 2 | 4-Methylphenyl | 4'-Methyl-5-methyl-[1,1'-biphenyl]-4-carbonitrile | 78 |

| 3 | 4-Methoxyphenyl | 4'-Methoxy-5-methyl-[1,1'-biphenyl]-4-carbonitrile | 80 |

Data sourced from research on the transformation of 2H-pyran-2-ones. acs.org

This compound is utilized as an effective acyl anion equivalent in the palladium-catalyzed synthesis of aryl methyl ketones from aryl bromides. nih.gov This transformation provides a straightforward and efficient route to acetylated arenes, which are important intermediates in the production of pharmaceuticals, fragrances, and resins. nih.gov The reaction demonstrates broad functional group tolerance and is effective for N-, O-, and S-containing heterocycles, offering a significant tool for arene functionalization. nih.gov

The cross-coupling reaction typically pairs the commercially available this compound with a variety of aryl or hetaryl bromides. This method presents a practical alternative to other approaches such as carbonylative cross-couplings that require carbon monoxide gas or the use of less stable organometallic reagents. nih.gov

Table 2: Palladium-Catalyzed Synthesis of Aryl Methyl Ketones

| Entry | Aryl Bromide | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Bromotoluene | 1-(p-Tolyl)ethan-1-one | 95 |

| 2 | 4-Bromoanisole | 1-(4-Methoxyphenyl)ethan-1-one | 99 |

| 3 | 2-Bromopyridine | 1-(Pyridin-2-yl)ethan-1-one | 80 |

Data represents yields from the Pd-catalyzed coupling of aryl bromides with this compound. nih.gov

In the field of stereoselective synthesis, the compound [(Trimethylsilyl)acetyl]trimethylsilane, a synthon closely related to this compound chemistry, has been identified as a versatile reagent for the synthesis of functionalized trisubstituted olefins. acs.org This class of molecules is of significant interest in organic chemistry, and methods for their stereoselective preparation are highly valued. The use of organosilicon reagents in such syntheses allows for a high degree of control over the stereochemistry of the resulting double bond. acs.org

An efficient, one-pot synthesis of α-(trimethylsilyl)allenyl ketones has been developed using this compound as a primary reactant. tandfonline.com This procedure involves the reaction of propargylic chlorides with methyllithium, followed by the addition of this compound. The resulting lithium alkoxide intermediate is then treated with a zinc chloride solution, which promotes a 1,2-trimethylsilyl group migration and elimination to furnish the final allene (B1206475) product. tandfonline.com This method provides a more direct and convenient route to these valuable synthetic intermediates compared to multi-step approaches. tandfonline.com

Table 3: One-Pot Synthesis of α-(trimethylsilyl)allenyl ketones

| Entry | Propargylic Chloride | Product | Yield (%) |

|---|---|---|---|

| 1 | 3-Chloro-1-butyne | 4-(Trimethylsilyl)hexa-4,5-dien-3-one | 63 |

| 2 | 1-Chloro-2-pentyne | 2-Methyl-3-(trimethylsilyl)hexa-3,4-dien-2-one | 55 |

Yields reported for the one-pot synthesis from propargylic chlorides and this compound. tandfonline.com

Protective Group Chemistry for Alcohols and Amines

A protecting group is a molecular fragment that is temporarily attached to a functional group to deactivate it towards specific chemical reactions. organic-chemistry.org This strategy is fundamental in multi-step organic synthesis, allowing for selective transformations on other parts of a complex molecule. organic-chemistry.org

Organosilanes are widely used as protecting groups, particularly for alcohols, due to the ease of their formation and cleavage. The hydroxyl group of an alcohol is converted into a trialkylsilyl ether, which is significantly less acidic and nucleophilic. libretexts.org This protection prevents the alcohol from interfering with reactions such as those involving Grignard reagents or strong bases. libretexts.org The silyl (B83357) ether protecting group is stable under many reaction conditions but can be readily removed (deprotected) using aqueous acid or, more commonly, a source of fluoride (B91410) ions like tetra-n-butylammonium fluoride (TBAF). libretexts.org While silyl halides and triflates are the most common reagents for this purpose, the broader class of organosilicon compounds is central to this protective strategy. chemistrytalk.orgutsouthwestern.edu

Role in Reductive Amination Reactions

Reductive amination is a cornerstone of organic synthesis, providing a powerful method for the formation of amines from carbonyl compounds. The process typically involves the reaction of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is subsequently reduced in situ to the corresponding amine. masterorganicchemistry.comlibretexts.org Common reducing agents for this transformation are selected for their ability to preferentially reduce the C=N double bond of the imine in the presence of the starting carbonyl group. masterorganicchemistry.com Widely used reagents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are effective under the mildly acidic conditions that favor imine formation. wikipedia.orgchemistrysteps.com

The direct application of this compound as the carbonyl component in a classical one-pot reductive amination pathway is not prominently documented in the literature. This is likely due to the unique reactivity of the acylsilane functional group, which can deviate from that of simple aldehydes and ketones. Nucleophilic attack on the carbonyl carbon of an acylsilane, including by an amine, can initiate a competitive and often rapid acs.orgorganic-chemistry.org-Brook rearrangement. scielo.br This rearrangement involves the migration of the silyl group from carbon to the newly formed oxygen anion, resulting in a siloxycarbene or its equivalent. This reactivity pathway diverges from the formation of a stable imine intermediate required for a subsequent reduction.

While direct reductive amination using this compound is not standard, its derivatives can be conceptually employed. For instance, if an imine could be formed from this compound, it would then be susceptible to reduction. However, the propensity for the Brook rearrangement upon nucleophilic attack at the carbonyl carbon generally makes the isolation or in situ formation of a stable imine intermediate challenging. Therefore, while this compound is a versatile carbonyl compound, its role in reductive amination is constrained by alternative, dominant reactivity pathways inherent to the acylsilane moiety.

Synthesis of Nitrogen Heterocycles (e.g., Pyridines)

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. nih.gov Consequently, the development of efficient methods for their construction is a central goal in synthetic chemistry. While direct cyclization of this compound into nitrogen heterocycles is not a common strategy, its derivatives, particularly silyl enol ethers, serve as valuable intermediates in established pyridine (B92270) synthesis protocols.

This compound can be readily converted into its corresponding silyl enol ether. This transformation is typically achieved by reacting the acylsilane with a silylating agent, such as trimethylsilyl (B98337) triflate, in the presence of a base. The resulting silyl enol ether is a stable, isolable compound that functions as a versatile enolate equivalent. wikipedia.org

One notable application of silyl enol ethers in pyridine synthesis involves their use in multi-component cyclization reactions. For example, a method for synthesizing diversely substituted 3-fluoropyridines utilizes the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers. acs.orgorganic-chemistry.org In this process, the silyl enol ether derived from a ketone (conceptually similar to that from this compound) couples with the fluorinated component under iridium photocatalysis. The resulting 1,5-dicarbonyl intermediate then undergoes a one-pot condensation reaction with an ammonia (B1221849) source, such as ammonium (B1175870) acetate, to construct the pyridine ring through a cyclization-dehydration-oxidation sequence. This strategy highlights an indirect but powerful route where this compound can act as a precursor to a key building block for heterocycle formation.

| Step | Transformation | Intermediate/Product | Key Features |

|---|---|---|---|

| 1 | Enolization/Silylation | Silyl Enol Ether | Conversion of the carbonyl group into a stable enolate equivalent. |

| 2 | Coupling Reaction | 1,5-Dicarbonyl Compound | Formation of the pyridine backbone precursor, often via C-C bond formation. |

| 3 | Cyclocondensation | Substituted Pyridine | Ring formation with an ammonia source, followed by aromatization. |

Applications in Fluorine Chemistry and Gem-Difluoroanalogues

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. This compound has proven to be a valuable reagent in the synthesis of gem-difluoroanalogues, which are compounds containing a CF₂ group. This motif is of significant interest in medicinal chemistry as a bioisostere for carbonyl groups or other functionalities.

A key strategy involves the reaction of this compound with trifluoromethyltrimethylsilane (TMSCF₃), also known as Ruppert's reagent, to generate a highly reactive difluoroenoxysilane intermediate, 1,1-difluoro-2-trimethylsilyloxypropene. This reaction is typically initiated by a fluoride source. The in situ-generated difluoroenoxysilane can then be trapped with various electrophiles.

This methodology has been successfully applied to the synthesis of gem-difluoroanalogues of monoterpenes. For instance, the difluoroenoxysilane derived from this compound reacts with prenyl esters in the presence of a Lewis acid catalyst. This three-component, one-pot reaction sequence efficiently assembles a difluoroketone, which serves as a key intermediate for the synthesis of difluorinated versions of biologically active molecules like linalool (B1675412) and geraniol. This approach demonstrates the utility of this compound as a C3 synthon for the construction of complex fluorinated molecules.

Intermediate for 1,3-Diol Units

The 1,3-diol moiety is a fundamental structural unit in numerous natural products, including polyketides and macrolides. The stereocontrolled synthesis of these units is a significant challenge in organic chemistry. This compound serves as a valuable starting material for the diastereoselective synthesis of 1,3-diols through the intermediacy of β-hydroxy acylsilanes.

The first step in this sequence is typically an aldol (B89426) reaction. This compound can be deprotonated to form its enolate, which then reacts with an aldehyde to furnish a β-hydroxy acylsilane. The stereochemical outcome of this aldol addition can often be controlled to favor the syn diastereomer, particularly under conditions of kinetic control. tandfonline.comresearchgate.net

The resulting syn-β-hydroxy acylsilanes are versatile intermediates that can be converted into stereodefined 1,3-diols through several complementary strategies. One effective method involves fluoride-induced migration of a substituent from the silicon atom. Treatment of a syn-β-hydroxy acyldimethylphenylsilane with a fluoride source can induce a migration of the phenyl group from silicon to the carbonyl carbon, which, after rearrangement and workup, yields a syn,anti-1,3-diol with high stereoselectivity. baranlab.org Alternative pathways, such as Grignard addition to the β-hydroxy acylsilane followed by protodesilylation, can lead to different diastereomers, such as anti,anti-1,3-diols. baranlab.org This ability to access different stereoisomers by judicious choice of reaction sequence underscores the value of this compound-derived intermediates in complex molecule synthesis.

| Starting Material | Reaction Pathway | Key Reagents | Major Diol Stereoisomer |

|---|---|---|---|

| syn-β-Hydroxy acyldimethylphenylsilane | Fluoride-induced phenyl migration | HF or TBAF | syn,anti |

| syn-β-Hydroxy acylsilane | Grignard addition & protodesilylation | 1. R'MgX; 2. H⁺ | anti,anti |

General Utility as an Acylsilane Synthon

Beyond the specific applications detailed above, this compound embodies the general synthetic utility of the acylsilane functional group. Acylsilanes are considered versatile synthons due to their unique reactivity, which is distinct from that of analogous aldehydes and ketones. scielo.br

One of the most powerful concepts in acylsilane chemistry is their function as "masked" acyl anions. While an acyl anion itself is a challenging species to generate and control, acylsilanes can undergo nucleophilic attack at the carbonyl carbon, followed by a Brook rearrangement, to generate a carbanion α to a siloxy group. This carbanion can then react with a wide range of electrophiles. This "umpolung" or reversal of polarity allows for the construction of carbon-carbon bonds that would be otherwise difficult to form.

Furthermore, the trimethylsilyl group in the products of acylsilane reactions can be readily removed or transformed. Protodesilylation, typically achieved with fluoride ions or acid, stereospecifically replaces the silyl group with a hydrogen atom. This makes this compound a formal equivalent of an acetaldehyde (B116499) enolate in many transformations. Alternatively, the silyl group can be retained as a control element for subsequent stereoselective reactions or functionalized further. The unique physical and spectroscopic properties of acylsilanes, combined with their diverse and predictable reactivity, solidify the position of this compound as a valuable and versatile synthon in the toolkit of modern organic synthesis.

Biocatalytic Transformations Involving Acetyltrimethylsilane

Enantioselective Reduction Methodologies

The asymmetric reduction of the prochiral ketone acetyltrimethylsilane to its corresponding chiral alcohol, 1-trimethylsilylethanol, is a key transformation. Biocatalysis provides a powerful tool for achieving high enantiomeric purity in the resulting alcohol, which can be produced as either the (R) or (S) enantiomer depending on the biocatalyst selected. nih.govrsc.org

Whole-cell biocatalysis is a preferred method for the reduction of this compound as it circumvents the need for costly enzyme purification and incorporates an endogenous system for cofactor regeneration, which is essential for reductase enzymes. nih.govmdpi.com Different microorganisms exhibit distinct stereoselectivity, governed by the enzyme's active site, as described by Prelog's rule.

Candida parapsilosis : The strain Candida parapsilosis CCTCC M203011 has been identified as an effective biocatalyst for the anti-Prelog reduction of this compound. nih.govnih.gov This transformation yields (R)-1-trimethylsilylethanol {(R)-1-TMSE} with excellent enantiomeric excess (e.e.) of over 99%. nih.gov This anti-Prelog selectivity is of significant interest as it provides access to the (R)-enantiomer, which is often more challenging to synthesize. mdpi.comnih.gov

Baker's Yeast (Saccharomyces cerevisiae) : In contrast, immobilized Baker's yeast (Saccharomyces cerevisiae) cells catalyze the Prelog-selective reduction of this compound. rsc.org This reaction produces (S)-1-trimethylsilylethanol {(S)-1-TMSE} with exceptionally high enantiomeric purity, achieving an e.e. greater than 99.9%. rsc.org Baker's yeast is a widely used biocatalyst due to its low cost, ready availability, and ease of use. mdpi.comresearchgate.net

Comparison of Whole-Cell Biocatalysts for this compound Reduction

| Biocatalyst | Product | Stereoselectivity | Max. Product e.e. (%) | Reference |

|---|---|---|---|---|

| Candida parapsilosis CCTCC M203011 | (R)-1-trimethylsilylethanol | anti-Prelog | >99 | nih.govnih.gov |

| Saccharomyces cerevisiae (Baker's Yeast) | (S)-1-trimethylsilylethanol | Prelog | >99.9 | rsc.org |

While whole-cell systems are frequently employed, the use of isolated enzymes offers advantages such as higher volumetric productivity and the elimination of cellular side reactions. researchgate.net The reactions are catalyzed by oxidoreductases, which require a reduced nicotinamide (B372718) adenine (B156593) dinucleotide cofactor (NADH or NADPH) as a reductant. tudelft.nl A primary challenge in using isolated enzymes is the economic demand for an efficient cofactor regeneration system to replenish the consumed NAD(P)H. nih.govresearchgate.net For the reduction of this compound, the enzymes responsible are carbonyl reductases present within the microbial cells. The development of processes using isolated reductases for this specific substrate hinges on creating a viable and cost-effective in situ cofactor recycling method. researchgate.net

Reaction System Optimization for Biocatalysis

Optimizing the reaction environment is critical for maximizing the efficiency, yield, and stability of the biocatalytic process. Key factors include the solvent system, pH, temperature, and substrate concentration. researchgate.net

A significant challenge in the bioreduction of this compound is the toxicity of both the substrate and the product to the microbial cells, coupled with their low water solubility. nih.gov To overcome these limitations, biphasic reaction systems composed of a water-immiscible ionic liquid (IL) and an aqueous buffer have been successfully implemented. nih.govrsc.orgnih.gov

In this setup, the ionic liquid phase serves as a reservoir for the this compound substrate and simultaneously acts as an in situ extractant for the 1-trimethylsilylethanol product. nih.gov This partitioning sequesters the toxic compounds away from the biocatalyst in the aqueous phase, thus enhancing the efficiency and operational stability of the cells. nih.govnih.gov For the reduction using C. parapsilosis, 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) (C4mim·PF6) was found to be highly effective. nih.gov For S. cerevisiae, both the hydrophobic IL 1-butyl-3-methylimidazolium hexafluorophosphate (BMIM·PF6) and the hydrophilic IL 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BMIM·BF4) markedly improved the activity and stability of the cells compared to conventional aqueous or organic solvent systems. rsc.org

The catalytic activity of whole-cell biocatalysts is highly sensitive to environmental conditions. Varying the pH, temperature, and substrate concentration can significantly impact enzyme activity and cell membrane permeability. researchgate.net Systematic investigation has led to the determination of optimal parameters for the bioreduction of this compound.

For the anti-Prelog reduction by immobilized C. parapsilosis in a C4mim·PF6/buffer biphasic system, the optimal conditions were determined to be a pH of 6.0, a temperature of 30°C, and a substrate concentration of 120 mM. nih.gov Under these conditions, the initial reaction rate and maximum yield were substantially enhanced compared to an IL-free aqueous system. nih.gov

For the Prelog-selective reduction using S. cerevisiae in a BMIM·PF6/buffer biphasic system, the optimal conditions were found to be a pH of 7.3, a temperature of 30°C, and a substrate concentration of 84 mM. rsc.org In a co-solvent system with 10% (v/v) BMIM·BF4, the optimal pH and substrate concentration shifted slightly to 7.5 and 77 mM, respectively, while the optimal temperature remained 30°C. rsc.org

Optimal Reaction Conditions for this compound Bioreduction

| Biocatalyst | System | Optimal pH | Optimal Temperature (°C) | Optimal Substrate Conc. (mM) | Reference |

|---|---|---|---|---|---|

| Candida parapsilosis | C4mim·PF6/Buffer | 6.0 | 30 | 120 | nih.gov |

| Saccharomyces cerevisiae | BMIM·PF6/Buffer | 7.3 | 30 | 84 | rsc.org |

| Saccharomyces cerevisiae | 10% BMIM·BF4-Buffer | 7.5 | 30 | 77 | rsc.org |

Strategies to Mitigate Substrate/Product Toxicity to Biocatalysts

The primary strategy to alleviate the inhibitory and toxic effects of this compound and 1-trimethylsilylethanol on the biocatalyst is the application of the aforementioned ionic liquid-based biphasic systems. nih.gov Research has shown that both the substrate and product exert significant toxicity towards Candida parapsilosis cells. nih.gov By using a biocompatible, water-immiscible ionic liquid, the concentrations of these compounds in the aqueous phase where the cells reside are kept below toxic levels. nih.gov

Operational Stability and Scalability of Biocatalytic Processes

Detailed research findings specifically addressing the operational stability and scalability of biocatalytic transformations involving this compound are not extensively available in the public domain. However, general principles and strategies employed to enhance the stability and enable the scale-up of biocatalytic ketone reductions can be extrapolated to hypothesize a framework for this compound. These strategies are crucial for transitioning biocatalytic processes from laboratory curiosities to industrially viable manufacturing routes.

The operational stability of a biocatalyst, such as a ketoreductase (KRED) or a whole-cell system, refers to its ability to maintain catalytic activity over extended periods under process conditions. A key challenge is the potential for enzyme deactivation due to factors like temperature, pH, organic solvents, or high substrate/product concentrations. To mitigate these issues, significant effort has been invested in developing robust enzyme formulations and reaction engineering strategies.

One of the most effective strategies for enhancing enzyme stability is immobilization. researchgate.net This involves attaching the enzyme to a solid support, which can improve its resistance to environmental stressors and prevent aggregation. mdpi.com Immobilization simplifies the separation of the biocatalyst from the reaction mixture, enabling its reuse over multiple cycles and facilitating the development of continuous flow processes. researchgate.net Techniques for immobilization are diverse and include adsorption, covalent attachment, entrapment, and cross-linking. rsc.orgnih.gov The choice of support material and immobilization method can be tailored to the specific enzyme and reaction conditions to maximize stability and activity. researchgate.net

For ketoreductase-catalyzed reactions, which are often dependent on expensive nicotinamide cofactors (NADH or NADPH), an efficient cofactor regeneration system is paramount for a scalable and economically viable process. In whole-cell biocatalysis, the cell's own metabolic machinery can often regenerate the cofactor. For processes using isolated enzymes, a secondary enzyme system, such as glucose dehydrogenase (GDH), is commonly employed to recycle the cofactor. Alternatively, a substrate-coupled approach can be used where a cheap, sacrificial alcohol like isopropanol (B130326) serves as the hydride donor to regenerate the cofactor.

The scalability of a biocatalytic process involves transitioning the reaction from a small laboratory scale to a larger, industrially relevant scale. This leap introduces challenges related to mass transfer, heat transfer, and maintaining homogenous reaction conditions. While batch reactors are common at the lab scale, continuous flow reactors offer numerous advantages for large-scale production, including improved process control, higher volumetric productivity, and simplified downstream processing. researchgate.net

A case study on the production of benzyl (B1604629) alcohol highlighted a tenfold improvement in productivity when moving from a fed-batch system to a continuous packed-bed flow reactor (CPFR). researchgate.net Similarly, the development of a chemoenzymatic synthesis for D-pantothenic acid demonstrated the successful gram-scale reduction of a ketone substrate with a high space-time yield using whole-cell biocatalysts. Such examples underscore the potential for scaling up biocatalytic reductions, provided that challenges like enzyme stability and cofactor regeneration are adequately addressed. A significant hurdle in scaling up can be enzyme aggregation and deactivation at high substrate loadings, which may require process optimization and formulation development to overcome. mdpi.com

While specific data tables for this compound are not available, the table below illustrates typical parameters that are evaluated when assessing the operational stability and scalability of a biocatalytic ketone reduction process.

| Parameter | Description | Typical Goals for Industrial Viability |

| Enzyme Half-life | The time it takes for the enzyme to lose 50% of its initial activity under process conditions. | > 100 hours |

| Total Turnover Number (TTN) | The total number of moles of product formed per mole of enzyme before it is deactivated. | > 100,000 |

| Space-Time Yield (STY) | The amount of product formed per unit volume of reactor per unit of time (g/L/day). | > 100 g/L/day |

| Product Titer | The final concentration of the product in the reaction mixture (g/L). | > 50-100 g/L |

| E-Factor (Environmental Factor) | The mass ratio of waste to desired product. | As low as possible, ideally < 5 |

These key performance indicators are critical in evaluating the economic and environmental sustainability of a biocatalytic process. Advances in enzyme engineering, immobilization techniques, and reactor design continue to push the boundaries of what is achievable in terms of operational stability and scalability for the biocatalytic production of chiral alcohols from ketones.

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes to Acetyltrimethylsilane

While traditional methods for synthesizing this compound are established, the development of more efficient, sustainable, and versatile routes remains a key research focus. Emerging paradigms in synthetic chemistry offer promising avenues for innovation.

Photocatalytic and Flow Chemistry Approaches:

Recent advancements in photocatalysis and continuous flow chemistry present exciting opportunities for the synthesis of this compound. Visible-light photocatalysis, for instance, could enable the generation of silyl (B83357) radicals from readily available hydrosilanes, which could then be coupled with a suitable acetyl source under mild conditions. chemrxiv.orgnih.gov Flow chemistry offers enhanced control over reaction parameters, improved safety for handling pyrophoric reagents often used in organosilicon chemistry, and the potential for scalable, automated synthesis. tcichemicals.commit.eduthieme-connect.denih.govnih.gov The development of a continuous flow process for the synthesis of this compound could significantly improve its accessibility and reduce production costs.

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Photocatalysis | Mild reaction conditions, use of visible light as a renewable energy source, high atom economy. | Catalyst design and optimization, substrate scope, scalability. |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, improved scalability and reproducibility, potential for automation. | Reactor design and material compatibility, optimization of flow parameters, integration of in-line purification. |

Exploration of New Mechanistic Pathways and Unprecedented Reactivities

A deeper understanding of the mechanistic pathways available to this compound is crucial for unlocking its full synthetic potential. The Brook rearrangement, a well-established intramolecular migration of a silyl group from carbon to oxygen, is a cornerstone of acylsilane reactivity. alfa-chemistry.comorganic-chemistry.orggelest.comthieme-connect.dewikipedia.org

Future research will likely focus on leveraging the Brook rearrangement in novel cascade reactions to construct complex molecular architectures. By carefully designing substrates and reaction conditions, it may be possible to intercept the anionic intermediates of the Brook rearrangement with various electrophiles, leading to the formation of highly functionalized molecules in a single step. Furthermore, exploring the retro-Brook rearrangement, the migration of a silyl group from oxygen to carbon, could open up new avenues for carbon-carbon bond formation.

Unprecedented reactivities of this compound may also be discovered through the exploration of its interactions with transition metal catalysts or under photochemical activation. For example, the development of new catalytic cycles that exploit the unique electronic properties of the silicon-acyl bond could lead to novel transformations that are not accessible with traditional organic carbonyl compounds.

Advanced Spectroscopic and In Situ Monitoring Techniques

The elucidation of reaction mechanisms and the optimization of synthetic processes rely heavily on the ability to monitor reactions in real-time. Advanced spectroscopic techniques are indispensable tools in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Multinuclear NMR spectroscopy, particularly ¹H, ¹³C, and ²⁹Si NMR, is a powerful technique for characterizing this compound and its reaction intermediates. nih.govnih.gov Future research will likely involve the use of advanced NMR techniques, such as diffusion-ordered spectroscopy (DOSY) and in situ NMR, to study reaction kinetics and identify transient species in real-time. This will provide invaluable insights into the mechanistic details of reactions involving this compound.

In Situ Infrared (IR) and Raman Spectroscopy:

In situ IR and Raman spectroscopy can provide complementary information to NMR by monitoring changes in vibrational frequencies associated with key functional groups during a reaction. These techniques are particularly well-suited for monitoring reactions in flow chemistry setups, allowing for rapid process optimization.

| Spectroscopic Technique | Information Gained | Emerging Applications in this compound Research |

| In Situ NMR Spectroscopy | Identification of intermediates and byproducts, reaction kinetics, mechanistic elucidation. | Real-time monitoring of complex cascade reactions, studying the dynamics of the Brook rearrangement. |